1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
1-(2-Methoxyethyl)-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a pyrido[2,3-d]pyrimidine derivative characterized by a fused bicyclic core. The compound features a 2-methoxyethyl group at position 1 and a 4-methoxyphenyl substituent at position 5. Pyrido[2,3-d]pyrimidines are structurally analogous to uracil and are known for diverse biological activities, including kinase inhibition, herbicidal action, and anticancer properties . The methoxy groups in this compound likely enhance solubility and influence electronic properties, making it a candidate for pharmacological and agrochemical applications.
Properties
IUPAC Name |
1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-23-10-9-20-15-14(16(21)19-17(20)22)13(7-8-18-15)11-3-5-12(24-2)6-4-11/h3-8H,9-10H2,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEWUJPQAAPJOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of aromatic aldehydes, malononitrile, and 3-amino-1,2,4-triazole or 6-amino-1,3-dimethyluracil in the presence of a catalyst . The reaction conditions often include the use of metal-free catalysts and ionic liquids to facilitate the formation of the desired pyrido[2,3-d]pyrimidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrido[2,3-d]pyrimidine core.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the pyrido[2,3-d]pyrimidine core.
Scientific Research Applications
Recent studies have highlighted the compound's potential as an inhibitor of specific kinases involved in cancer progression and other diseases. For instance, research indicates that pyrido[2,3-d]pyrimidine derivatives can inhibit tropomyosin receptor kinases (Trk), which are implicated in pain and cancer pathways .
Inhibition of Kinases
- Trk Inhibitors : The compound has been shown to exhibit inhibitory activity against Trk kinases. This action suggests potential applications in treating cancers where Trk signaling is aberrant.
- EGFR Kinase Inhibition : Another study identified related pyrido[2,3-d]pyrimidines as effective inhibitors of the epidermal growth factor receptor (EGFR) kinase, with IC50 values indicating potent activity .
Therapeutic Applications
- Cancer Treatment : Given its kinase inhibitory properties, this compound could be developed into a therapeutic agent for various cancers.
- Pain Management : The inhibition of Trk kinases suggests a role in managing pain conditions associated with nerve growth factor signaling.
Synthesis and Derivatives
The synthesis of 1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves multiple steps that can be optimized to enhance yield and purity. Variations in substituents on the pyrido[2,3-d]pyrimidine core can lead to derivatives with improved biological activity or selectivity.
Case Studies
Several case studies have been documented regarding the synthesis and evaluation of similar compounds:
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Pyrido[2,3-d]pyrimidine Derivatives
Structural and Electronic Comparisons
Key Compounds Analyzed:
3-Methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (2o) Substituents: Methyl at position 3, trifluorophenyl at position 1. Electronic Properties: HOMO localized on the pyrido[2,3-d]pyrimidine core, LUMO energy higher than flumioxazin (herbicide control). Demonstrates herbicidal activity via electron-deficient aromatic ring interactions .
1,1,3-Dimethyl-5-styrylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Substituents: Dimethyl at position 1, styryl at position 5. Reactivity: Forms via side reactions in multicomponent syntheses, highlighting sensitivity to substituent steric effects .
6-(Hydroxybenzoyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (6a–d)
- Substituents: Hydroxybenzoyl at position 6, methyl at position 1.
- Electronic Properties: HOMO-LUMO gaps range from 3.91–4.10 eV, with HOMO localized on the hydroxybenzoyl moiety .
- Comparison: The hydroxybenzoyl group increases polarity and hydrogen-bonding capacity, differing from the target’s methoxyethyl and methoxyphenyl groups.
1-(2,6-Diethylphenyl)-3-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (2n)
Biological Activity
1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound belonging to the pyrido[2,3-d]pyrimidine family. This class of compounds has garnered interest in medicinal chemistry due to their diverse biological activities, particularly as kinase inhibitors. The following sections provide an in-depth examination of the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
The compound primarily functions as an inhibitor of eukaryotic elongation factor-2 kinase (eEF-2K) and tropomyosin-related kinases (Trk). eEF-2K plays a critical role in regulating protein synthesis through phosphorylation of elongation factor 2 (eEF-2), while Trk receptors are involved in various signaling pathways that affect cell growth and survival.
- Inhibition of eEF-2K : Research indicates that pyrido[2,3-d]pyrimidines can inhibit eEF-2K activity significantly. For instance, a related compound demonstrated an IC50 value of 420 nM against eEF-2K in breast cancer cell lines (MDA-MB-231) . This inhibition leads to reduced protein synthesis and potentially limits tumor growth.
- Inhibition of Trk : The inhibition of Trk receptors has implications for treating pain and cancer. Trk inhibitors can disrupt signaling pathways that promote tumor cell survival and proliferation .
Biological Evaluation
A series of biological evaluations have been conducted to assess the efficacy and specificity of this compound. The following table summarizes key findings from various studies:
Case Studies
- Breast Cancer Treatment : A study evaluated the impact of pyrido[2,3-d]pyrimidine derivatives on breast cancer cells. The compound effectively reduced eEF-2K activity, suggesting potential for use in therapies aimed at inhibiting tumor growth through protein synthesis regulation .
- Pain Management : Another investigation explored the role of Trk inhibitors in pain management. The compound showed promise as a targeted treatment for conditions related to chronic pain by blocking neurotrophin-mediated signaling pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of pyrido[2,3-d]pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can enhance potency and selectivity against target kinases.
Q & A
Basic Question: What are the recommended synthetic routes and optimization strategies for synthesizing 1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione?
Methodological Answer:
The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves multi-step reactions, including cyclization, alkylation, and functional group modifications. Key steps include:
- Cyclization: Formation of the pyrido-pyrimidine core using precursors like aminopyrimidines and substituted aldehydes under reflux conditions (e.g., ethanol or acetonitrile) .
- Substituent Introduction: Alkylation at the N1 position using 2-methoxyethyl halides under basic conditions (e.g., K₂CO₃) to introduce the 2-methoxyethyl group .
- Aryl Group Coupling: Suzuki-Miyaura cross-coupling for introducing the 4-methoxyphenyl group at the C5 position, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres to prevent oxidation .
Optimization Tips: - Monitor reaction progress via thin-layer chromatography (TLC) .
- Use high-purity solvents to minimize side reactions.
Basic Question: What characterization techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
Critical techniques include:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peak matching C₂₁H₂₁N₃O₄⁺) .
- X-ray Crystallography: For absolute configuration determination if single crystals are obtainable (see similar compounds in ).
- HPLC-PDA: To assess purity (>95% recommended for biological assays) .
Basic Question: How can researchers determine solubility and physicochemical properties for formulation in biological assays?
Methodological Answer:
- Solubility Screening: Use solvents like DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) with sonication or heating .
- LogP Measurement: Reverse-phase HPLC to estimate hydrophobicity, critical for membrane permeability .
- Thermal Analysis: Differential scanning calorimetry (DSC) to study melting points and polymorphic stability .
Data Example (from analogous compounds):
| Property | Value/Technique | Reference |
|---|---|---|
| Solubility in DMSO | >10 mM | |
| LogP | ~2.5 (predicted) |
Advanced Question: How can computational modeling predict the reactivity and electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attacks .
- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., kinase active sites) using software like AutoDock .
- Reaction Pathway Prediction: Quantum mechanical calculations (e.g., Gaussian) to optimize synthetic routes and reduce trial-and-error experimentation .
Case Study: DFT studies on similar pyridopyrimidines revealed electron-withdrawing methoxy groups enhance π-π stacking with aromatic residues in enzymes .
Advanced Question: What mechanisms underlie the compound’s biological activity, and how can they be validated experimentally?
Methodological Answer:
- Target Identification: Use kinase profiling assays (e.g., Eurofins KinaseProfiler) to identify inhibited enzymes (e.g., CDK2 or EGFR) .
- Cellular Assays:
- Antiproliferative Activity: MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
- Apoptosis Detection: Flow cytometry with Annexin V/PI staining .
- Enzyme Kinetics: Measure Km and Vmax shifts to confirm competitive/non-competitive inhibition .
Advanced Question: How do structural modifications (e.g., methoxy group position) influence bioactivity?
Methodological Answer:
- Systematic SAR Studies:
- Synthesize analogs with substituent variations (e.g., 3-methoxy vs. 4-methoxy phenyl) .
- Compare bioactivity data (e.g., IC₅₀, binding affinity) to identify critical substituents.
Key Findings (from related compounds):
| Substituent Position | Activity Trend | Reference |
|---|---|---|
| 4-Methoxyphenyl | Enhanced kinase inhibition | |
| 2-Methoxyethyl | Improved solubility |
Advanced Question: How should researchers address contradictory data in biological assays (e.g., divergent IC₅₀ values)?
Methodological Answer:
- Replication: Repeat assays ≥3 times under standardized conditions (e.g., cell passage number, serum concentration) .
- Analytical Validation: Confirm compound stability during assays via LC-MS .
- Control Experiments: Include reference inhibitors (e.g., staurosporine for kinases) to calibrate assay sensitivity .
Example: Discrepancies in IC₅₀ values for similar compounds were resolved by identifying batch-to-batch purity variations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
